molecular formula C7H8FN B1443123 2,3-Dimethyl-6-fluoropyridine CAS No. 1227502-86-4

2,3-Dimethyl-6-fluoropyridine

Cat. No. B1443123
CAS RN: 1227502-86-4
M. Wt: 125.14 g/mol
InChI Key: YEVOPPVEOBXERE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-fluoropyridine is a chemical compound with the molecular formula C7H8FN . It is a pyridine derivative where the fluorine atom is substituted at the 6th position, and two methyl groups are attached to the 2nd and 3rd carbon atoms of the pyridine ring. The compound is typically found in a liquid form and has a molecular weight of approximately 125.15 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a six-membered pyridine ring with the fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. The InChI code for this compound is: 1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 .

Scientific Research Applications

2,3-Dimethyl-6-fluoropyridine has been used in various scientific research applications. It has been used to synthesize various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used to synthesize agrochemicals, such as herbicides and insecticides. In addition, it has been used as a starting material in the synthesis of dyes, fragrances, and other compounds.

Advantages and Limitations for Lab Experiments

2,3-Dimethyl-6-fluoropyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of solvents and can be used in a wide range of reactions.
However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous reactions. In addition, it is not very reactive, making it difficult to use in reactions that require higher temperatures.

Future Directions

The future of 2,3-dimethyl-6-fluoropyridine is promising. It has potential applications in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used as a starting material in the synthesis of new compounds with novel properties. Furthermore, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, its use in laboratory experiments could be further explored to maximize its potential.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-6-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its distribution within tissues can affect its localization and accumulation, which are important for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes and other metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects .

properties

IUPAC Name

6-fluoro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOPPVEOBXERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308174
Record name 6-Fluoro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227502-86-4
Record name 6-Fluoro-2,3-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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